molecular formula C16H18N4O2S B11286685 7-[(4-tert-butylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-[(4-tert-butylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11286685
M. Wt: 330.4 g/mol
InChI Key: BHQZDUZLGUTDBT-UHFFFAOYSA-N
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Description

7-[(4-tert-butylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-tert-butylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-tert-butylphenol with chloromethyl methyl ether to form the intermediate 4-tert-butylphenoxymethyl chloride. This intermediate is then reacted with 3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[(4-tert-butylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 7-[(4-tert-butylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate
  • 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Uniqueness

What sets 7-[(4-tert-butylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one apart from similar compounds is its specific substitution pattern, which imparts unique biological and chemical properties. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

7-[(4-tert-butylphenoxy)methyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C16H18N4O2S/c1-10-14(21)20-15(18-17-10)23-13(19-20)9-22-12-7-5-11(6-8-12)16(2,3)4/h5-8H,9H2,1-4H3

InChI Key

BHQZDUZLGUTDBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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